molecular formula C7H8AsClO2 B13799735 (4-chlorophenyl)-methylarsinic acid CAS No. 73791-42-1

(4-chlorophenyl)-methylarsinic acid

Cat. No.: B13799735
CAS No.: 73791-42-1
M. Wt: 234.51 g/mol
InChI Key: BPAWXYPNIBALJH-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-methylarsinic acid is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to a methylarsinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-methylarsinic acid typically involves the reaction of 4-chlorophenylmagnesium bromide with methylarsinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium in anhydrous ether.
  • Reaction of the prepared Grignard reagent with methylarsinic acid under an inert atmosphere to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-methylarsinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.

    Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) species. Substitution reactions can lead to various substituted chlorophenyl derivatives.

Scientific Research Applications

(4-chlorophenyl)-methylarsinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating certain diseases, although its toxicity limits its use.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-methylarsinic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzyme activity and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)arsenic acid
  • (4-chlorophenyl)dimethylarsinic acid
  • (4-chlorophenyl)arsine oxide

Uniqueness

(4-chlorophenyl)-methylarsinic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its chlorophenyl group and methylarsinic acid moiety contribute to its unique properties, making it a valuable compound for various applications.

Properties

CAS No.

73791-42-1

Molecular Formula

C7H8AsClO2

Molecular Weight

234.51 g/mol

IUPAC Name

(4-chlorophenyl)-methylarsinic acid

InChI

InChI=1S/C7H8AsClO2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

InChI Key

BPAWXYPNIBALJH-UHFFFAOYSA-N

Canonical SMILES

C[As](=O)(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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